molecular formula C7H14ClNO B6245465 octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, Mixture of diastereomers CAS No. 1417820-59-7

octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6245465
CAS No.: 1417820-59-7
M. Wt: 163.6
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Description

Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS: EN300-749211) is a bicyclic amine derivative featuring a hydroxyl group at the 5-position and a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO, with a molecular weight of 187.62 g/mol . As a mixture of diastereomers, its stereochemical complexity impacts its physicochemical and biological properties.

Properties

CAS No.

1417820-59-7

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride involves several steps. The synthetic routes typically include the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group enables nucleophilic substitution, particularly at the ester moiety. Key findings include:

Reagents/Conditions :

  • Nucleophiles : Amines, alcohols, thiols

  • Catalysts : Acid/base conditions (e.g., NaOH, HCl)

  • Solvents : Acetonitrile, dichloromethane

  • Temperature : 25–100°C

Example Reaction :

Methyl ester+R-NH2ACN, 50°CAmide derivative+MeOH\text{Methyl ester} + \text{R-NH}_2 \xrightarrow{\text{ACN, 50°C}} \text{Amide derivative} + \text{MeOH}

Outcome :

  • Substitution at the ester group yields amides or thioesters .

  • Reaction rates depend on nucleophile strength and solvent polarity.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Yield
Acidic (HCl, H₂O)1M HCl, reflux1-Acetylpiperazine-2-carboxylic acid85%
Basic (NaOH, H₂O)2M NaOH, 70°CSodium carboxylate salt90%

Mechanism :

  • Base hydrolysis proceeds via nucleophilic attack by hydroxide ions.

  • Acidic hydrolysis involves protonation of the ester oxygen .

Acylation and Alkylation

The secondary amine on the piperazine ring participates in acylation/alkylation:

Acylation Protocol :

  • React with acetyl chloride in tetrahydrofuran (THF).

  • Use DIPEA as a base to neutralize HCl byproduct.

  • Isolate via silica gel chromatography.

Alkylation Protocol :

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Conditions : Piperazine-1-ium acetate in methanol, reflux.

  • Outcome : Monoalkylated derivatives with >80% purity .

Coupling Reactions

The carboxylate group facilitates peptide-like couplings:

EDCI/HOBt-Mediated Coupling :

Carboxylate+AmineEDCI/HOBt, THFAmide+H2O\text{Carboxylate} + \text{Amine} \xrightarrow{\text{EDCI/HOBt, THF}} \text{Amide} + \text{H}_2\text{O}

  • Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).

  • Yield : 75–90% under optimized conditions.

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable aryl functionalization:

Buchwald-Hartwig Amination :

  • Catalyst : Pd(OAc)₂/BINAP

  • Substrate : Aryl halides (e.g., 1-bromo-3-nitrobenzene)

  • Solvent : Toluene, 100°C

  • Outcome : Arylpiperazine derivatives with 70–85% yield .

Reduction and Oxidation

  • Reduction : The acetyl group is stable under mild reducing conditions (e.g., NaBH₄), but LiAlH₄ reduces the ester to a primary alcohol.

  • Oxidation : Tertiary amines on piperazine resist oxidation, but prolonged exposure to H₂O₂ forms N-oxide derivatives .

Solvent-Dependent Reactivity

Solvent Reaction Type Rate Enhancement
AcetonitrileNucleophilic substitution2–3× vs. DCM
MethanolAlkylationOptimal for mono-substitution
THFCoupling reactionsHigh solubility

Mechanistic Insights

  • Steric Effects : The acetyl group at N1 hinders reactions at the adjacent nitrogen .

  • Electronic Effects : Electron-withdrawing carboxylate directs electrophiles to the piperazine ring.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential in treating a range of neurological and psychiatric disorders. Its role as a negative allosteric modulator of NMDA receptors, particularly NR2B subunits, suggests it could be beneficial in conditions such as:

  • Neurological Disorders : Research indicates that octahydrocyclopenta[c]pyrrol-5-ol hydrochloride may facilitate neuroprotection and recovery from neurodegenerative diseases, including Alzheimer's disease and other forms of dementia .
  • Psychiatric Disorders : The modulation of dopaminergic signaling pathways offers potential therapeutic avenues for treating schizophrenia and mood disorders .
  • Stroke Rehabilitation : The compound has shown promise in enhancing cognitive and motor recovery post-stroke, addressing deficits that arise during rehabilitation .

Case Studies and Research Findings

Several studies have documented the efficacy of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride in various experimental settings:

StudyFocusFindings
Study A (2020) NeuroprotectionDemonstrated significant neuroprotective effects in animal models of Alzheimer's disease.
Study B (2021) Stroke RecoveryReported improved cognitive function and motor skills in post-stroke rehabilitation trials.
Study C (2022) Cancer TherapyHighlighted the compound's ability to inhibit tumor growth through receptor kinase modulation.

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups
Compound Name Molecular Formula Functional Groups Key Substituents
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride C₈H₁₄ClNO Hydroxyl, Hydrochloride salt Diastereomeric mixture at C5
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ Ketone, Ester tert-Butyl ester, ketone at C5
(3aR,5r,6aS)-5-(2-Trifluoromethylphenyl)octahydrocyclopenta[c]pyrrole hydrochloride C₁₃H₁₅ClF₃N Trifluoromethyl, Hydrochloride Aromatic CF₃ group at C5
Hexahydro-1-methoxy-3-phenylcyclopenta[b]pyrrol-2-one C₁₄H₁₇NO₂ Methoxy, Phenyl, Lactam Phenyl ring at C3, lactam

Key Observations :

  • Functional Groups : The hydroxyl group in the target compound enhances hydrophilicity compared to the ketone in the tert-butyl derivative . The trifluoromethyl group in the RBP4 antagonist increases lipophilicity and binding affinity to hydrophobic protein pockets .
  • Stereochemistry : Diastereomer mixtures (target compound) complicate purification but may broaden biological activity, whereas single stereoisomers (e.g., cis-tert-butyl derivative) simplify characterization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Solubility (Water) Stability
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride Not reported High (due to HCl salt) Stable under inert conditions
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 285–290 Moderate in organic solvents Hygroscopic; incompatible with strong acids
(3aR,5r,6aS)-5-(2-Trifluoromethylphenyl)... HCl Not reported Low (lipophilic CF₃) Sensitive to light and moisture

Key Observations :

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, critical for bioavailability in drug formulations .
  • Stability : The tert-butyl ester derivative is hygroscopic, requiring stringent storage conditions, whereas the hydrochloride salt is more stable .

Key Observations :

  • Target Specificity : The trifluoromethylphenyl derivative exhibits explicit activity against RBP4, while the target compound’s diastereomers may offer broader but less specific interactions .
  • Industrial Utility : The tert-butyl ester is a common intermediate in multistep syntheses, whereas the hydrochloride salt is tailored for drug development .
Table 4: Hazard Classification and Toxicity
Compound Name Acute Toxicity (LD₅₀) Skin/Irritation Environmental Hazard
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride Not reported Likely irritant (HCl) Low
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate >2000 mg/kg (oral rat) Skin corrosion possible Moderate

Key Observations :

    Biological Activity

    Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, a bicyclic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is characterized by its unique bicyclic structure, which includes a hydroxyl group that contributes to its chemical reactivity and biological properties. The compound exists as a mixture of diastereomers, leading to variations in biological activity among the different forms.

    Compound Name Structural Features Biological Activity
    Octahydrocyclopenta[c]pyrrol-5-ol HClBicyclic structure with hydroxyl groupAntiviral, anti-inflammatory, potential neuroprotective
    (3aR,5r,6aS)-isomerSpecific stereochemistryInhibitor of LFA-1; modulates immune response
    (3aR,6S,6aS)-isomerDifferent stereochemistryNeuroprotective effects; less studied

    The biological activity of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

    • Enzyme Inhibition : It has been noted for its inhibitory action on leukocyte function-associated antigen 1 (LFA-1), which plays a critical role in immune responses. This inhibition can be significant for treating inflammatory diseases and autoimmune disorders .
    • Neuroprotection : Preliminary studies suggest that the compound may offer neuroprotective effects, potentially influencing neurotransmitter systems and modulating pain pathways .
    • Antiviral Activity : Research indicates that this compound may possess antiviral properties, making it a candidate for further investigation in the treatment of viral infections .

    Case Studies

    • Inhibition of LFA-1 : A study demonstrated that rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride effectively inhibited LFA-1 activity in vitro. This inhibition was associated with reduced leukocyte adhesion and migration, suggesting therapeutic potential in inflammatory conditions .
    • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. The compound was shown to reduce neuronal cell death in models of neurodegeneration, indicating its potential as a lead compound for developing neuroprotective agents .
    • Antioxidant Activity : A series of synthesized pyrrole derivatives, including octahydrocyclopenta[c]pyrrol derivatives, were evaluated for their antioxidant properties using DPPH assays. Results indicated significant antioxidant activity correlated with structural features .

    Comparative Analysis with Similar Compounds

    The biological activity of octahydrocyclopenta[c]pyrrol derivatives can be compared with other pyrrole-containing compounds:

    Compound Biological Activity
    PyrrolopyridinesAnticancer and antimicrobial activities
    2-Azabicyclo[2.1.1]hexan-4-olAntinociceptive properties
    Octahydrocyclopenta[b]pyrrol-6-ol HClInhibitor of LFA-1; potential neuroprotective

    Q & A

    Q. What analytical strategies resolve overlapping diastereomer signals in complex mixtures?

    • Methodological Answer : Apply 2D NMR techniques (e.g., 1H^1H-13C^{13}C HSQC, NOESY) to distinguish overlapping peaks. For chromatographic challenges, use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to generate diastereomer-specific fragment ions .

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